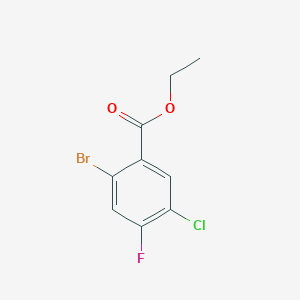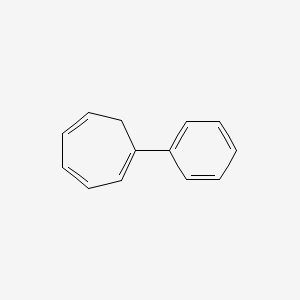
1-Phenylcyclohepta-1,3,5-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenylcyclohepta-1,3,5-triene is an organic compound characterized by a seven-membered ring with alternating double bonds and a phenyl group attached to one of the carbon atoms in the ring. This compound is of interest due to its unique structure and reactivity, making it a subject of study in various fields of chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenylcyclohepta-1,3,5-triene can be synthesized through the reaction of aromatic hydrocarbons with diazo compounds in the presence of transition metal complexes. For example, the reaction of benzene with diazomethane, methyldiazoacetate, adamantanoyldiazomethane, or 1-diazo-3-phenylpropan-2-one, using rhodium trifluoroacetate as a catalyst, can yield cyclohepta-1,3,5-trienes .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the use of transition metal-catalyzed reactions with diazo compounds, as mentioned above. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 1-Phenylcyclohepta-1,3,5-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the double bonds in the ring to single bonds, leading to different saturated or partially saturated products.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl group or the ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like hydroxide ions can be used for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce cycloheptane derivatives.
Scientific Research Applications
1-Phenylcyclohepta-1,3,5-triene has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and stability of seven-membered rings and their derivatives.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of its derivatives in treating various diseases.
Industry: The compound and its derivatives are used in the synthesis of advanced materials and as intermediates in organic synthesis.
Mechanism of Action
The mechanism by which 1-Phenylcyclohepta-1,3,5-triene exerts its effects depends on the specific reaction or application. In general, the compound’s reactivity is influenced by the conjugated system of double bonds in the ring and the phenyl group. These features allow it to participate in various chemical reactions, including cycloaddition and substitution reactions, by interacting with different molecular targets and pathways.
Comparison with Similar Compounds
Cyclohepta-1,3,5-triene: A similar compound without the phenyl group, used to study the effects of ring size and conjugation on reactivity.
1-Phenylcyclohexa-1,3-diene: A six-membered ring analogue, used to compare the effects of ring size on chemical properties.
1-Phenylcycloocta-1,3,5,7-tetraene: An eight-membered ring analogue, used to study the effects of extended conjugation on stability and reactivity.
Uniqueness: 1-Phenylcyclohepta-1,3,5-triene is unique due to its seven-membered ring structure with alternating double bonds and the presence of a phenyl group. This combination of features imparts distinct reactivity and stability compared to its analogues, making it a valuable compound for research in organic chemistry and related fields.
Properties
CAS No. |
1541-14-6 |
|---|---|
Molecular Formula |
C13H12 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
1-phenylcyclohepta-1,3,5-triene |
InChI |
InChI=1S/C13H12/c1-2-5-9-12(8-4-1)13-10-6-3-7-11-13/h1-8,10-11H,9H2 |
InChI Key |
BRTOKSZLFJNPBH-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC=CC=C1C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


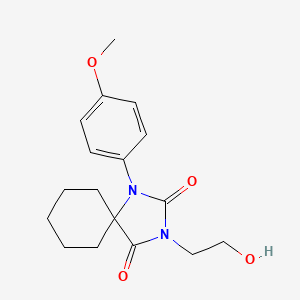
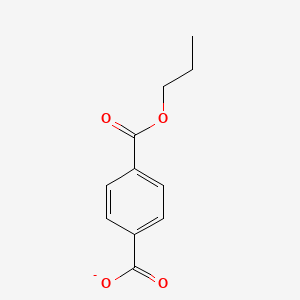
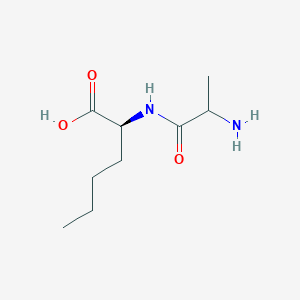
![(R)-1-[(R)-1-(Di-tert-butylphosphino)ethyl]-2-[2-(di-tertbutylphosphino)phenyl]ferrocene](/img/structure/B14761661.png)
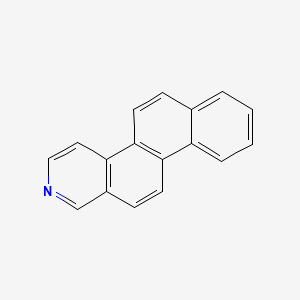
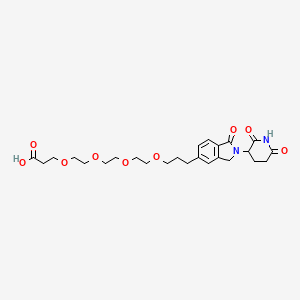
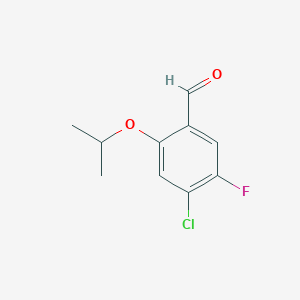
![N-[(1S,2R)-2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-N-(cyclohexylmethyl)-10,16-diiodo-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14761681.png)
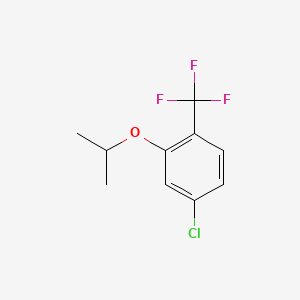
![Di-tert-butyl((2R,3R)-3-(tert-butyl)-4-isopropoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide](/img/structure/B14761710.png)
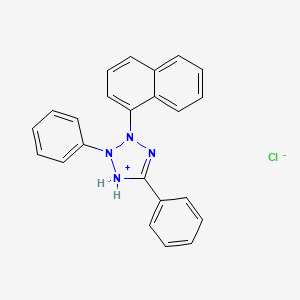
![1h-Furo[3,4-f]benzimidazole](/img/structure/B14761725.png)
![(3R)-1-[(2S)-1-[(2S,4S)-4-fluoro-1-[(2S)-4-methyl-2-sulfanylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B14761733.png)
